N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenylpropanamide
Description
N-{4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenylpropanamide is a sulfonamide-derived compound characterized by a pyrimidine ring substituted with a methyl group at the 4-position, linked via a sulfamoyl bridge to a phenylpropanamide moiety. The compound’s molecular formula is C₂₄H₂₂N₄O₄S, with a molar mass of 462.52 g/mol, as inferred from analogous compounds in the literature .
Properties
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-15-13-14-21-20(22-15)24-28(26,27)18-10-8-17(9-11-18)23-19(25)12-7-16-5-3-2-4-6-16/h2-6,8-11,13-14H,7,12H2,1H3,(H,23,25)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAQQGVZDRQLKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenylpropanamide typically involves multiple steps:
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Formation of the Sulfonamide Intermediate:
Starting Materials: 4-methylpyrimidine-2-amine and 4-nitrobenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature to form the sulfonamide intermediate.
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Reduction of the Nitro Group:
Starting Materials: The sulfonamide intermediate.
Reaction Conditions: The nitro group is reduced using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas to yield the corresponding aniline derivative.
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Amide Bond Formation:
Starting Materials: The aniline derivative and 3-phenylpropanoic acid.
Reaction Conditions: The amide bond is formed using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing automated synthesis techniques to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the sulfonamide group can be achieved using strong reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones depending on the site of oxidation.
Reduction: Conversion of the sulfonamide group to an amine.
Substitution: Introduction of nitro, halogen, or other substituents on the aromatic rings.
Scientific Research Applications
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group, which can mimic the structure of natural substrates.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and agrochemicals.
Mechanism of Action
The mechanism of action of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenylpropanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: By inhibiting key enzymes, the compound can disrupt metabolic or signaling pathways, leading to therapeutic effects such as reduced inflammation or tumor growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in substituents on the pyrimidine ring, sulfamoyl-linked phenyl group, or the propanamide tail. These variations influence physicochemical properties and biological interactions.
Key Observations :
- Linker modifications : Replacing the propanamide’s carbonyl with sulfanyl (e.g., ) or ether (e.g., ) alters hydrogen-bonding capacity and metabolic stability.
- Heterocyclic additions : Dioxoisoindolinyl groups (e.g., ) introduce rigidity, which may affect binding to target proteins.
Physicochemical and Analytical Comparisons
Elemental analysis and spectroscopic data highlight critical differences in composition and purity:
Key Observations :
- Minor deviations in elemental analysis (e.g., ) suggest impurities or hydration states during synthesis.
- Higher nitrogen content in dioxoisoindolin derivatives (14.32% vs. 12.87% in the target) correlates with additional heteroatoms .
Structure-Activity Relationship (SAR) Insights
- Pyrimidine substitution : The 4-methyl group on pyrimidine (target compound) likely reduces steric hindrance compared to bulkier substituents, enhancing binding to sulfonamide-targeted enzymes (e.g., dihydropteroate synthase in bacteria) .
- Sulfamoyl bridge : Critical for hydrogen-bonding interactions with conserved residues in biological targets, as seen in sulfamethoxazole analogs .
- Propanamide tail : The phenylpropanamide moiety in the target compound may improve lipophilicity and pharmacokinetic profiles compared to shorter-chain analogs .
Biological Activity
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
It contains a sulfamoyl group, which is known for its role in drug design, particularly in the development of enzyme inhibitors.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes. The sulfamoyl moiety can form hydrogen bonds with the active sites of target enzymes, inhibiting their activity. Additionally, the phenyl groups may enhance hydrophobic interactions, increasing binding affinity.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. For instance, studies have shown that related sulfamoyl compounds exhibit inhibitory effects on various enzymes involved in metabolic pathways. The inhibition mechanism often involves competitive binding at the enzyme's active site.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro assays have demonstrated moderate activity against a range of bacterial strains, although further studies are needed to fully characterize this effect.
Case Studies and Research Findings
- Inhibition Studies : A recent study evaluated the inhibitory effects of various sulfamoyl derivatives on enzyme activity. The results indicated that modifications to the sulfamoyl group significantly affected inhibitory potency, highlighting the importance of structural features in biological activity .
- Antimicrobial Testing : In a comparative study, this compound was tested against common pathogens. The compound exhibited notable inhibition against Gram-positive bacteria, suggesting its potential utility as an antimicrobial agent .
- Anticancer Activity : Research on similar compounds has demonstrated that certain sulfamoyl derivatives can induce apoptosis in cancer cell lines. Although direct evidence for this compound is lacking, its structural analogs provide a basis for future investigations .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-nitrobenzamide | Structure | Moderate enzyme inhibition |
| N-{4-[sulfamoyl]phenyl}-3-(phenylsulfanyl)propanamide | Structure | Antimicrobial properties |
| N-{4-[3-methylsulfamoyl]phenyl}benzamide | Structure | Anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
